molecular formula C18H19NO4 B253132 Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Katalognummer: B253132
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: UOTRMYRCTMJOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate is a chemical compound that belongs to the family of benzoic acid derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. In

Wirkmechanismus

The mechanism of action of Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate involves the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound can reduce the production of prostaglandins, which are involved in the inflammatory response. By reducing inflammation, this compound can also reduce pain and fever. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that accurately measure its effects.

Zukünftige Richtungen

There are a number of potential future directions for the study of Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases. Another potential direction is the study of the antioxidant properties of this compound and its potential applications in the prevention of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesemethoden

The synthesis of Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate can be achieved through a multi-step reaction process. The first step involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. The second step involves the reaction of 3,4-dimethylphenyl acetate with 4-aminobenzoic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

Eigenschaften

Molekularformel

C18H19NO4

Molekulargewicht

313.3 g/mol

IUPAC-Name

methyl 4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H19NO4/c1-12-4-9-16(10-13(12)2)23-11-17(20)19-15-7-5-14(6-8-15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20)

InChI-Schlüssel

UOTRMYRCTMJOLY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.